Cas no 1185297-46-4 ((4-Chlorophenyl)4-(4-piperidinylmethoxy)phenyl-methanone Hydrochloride)

(4-クロロフェニル)-4-(4-ピペリジニルメトキシ)フェニルメタノン塩酸塩は、高純度の有機化合物であり、医薬品中間体や創薬研究において重要な役割を果たします。本化合物は、特異的な分子構造を持ち、標的タンパク質との高い親和性を示すことが特徴です。塩酸塩形態により、優れた水溶性と安定性を有し、実験条件下での取り扱いが容易です。また、ピペリジン環とクロロフェニル基の組み合わせにより、生体膜透過性が向上しており、薬理活性の最適化に寄与します。精密合成により、高い再現性とバッチ間均一性が保証されており、研究用途に適しています。

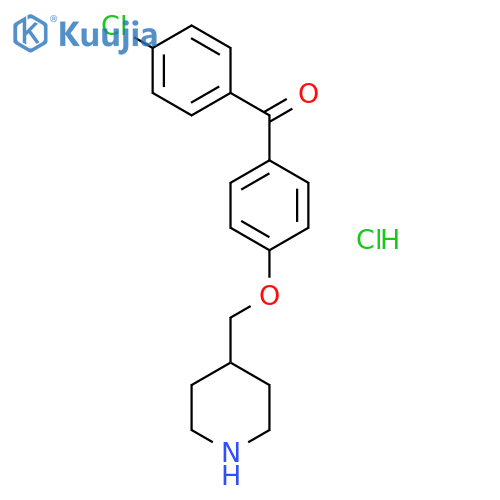

1185297-46-4 structure

商品名:(4-Chlorophenyl)4-(4-piperidinylmethoxy)phenyl-methanone Hydrochloride

(4-Chlorophenyl)4-(4-piperidinylmethoxy)phenyl-methanone Hydrochloride 化学的及び物理的性質

名前と識別子

-

- (4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride

- 1185297-46-4

- (4-Chlorophenyl)(4-(piperidin-4-ylmethoxy)phenyl)methanone hydrochloride

- 4-[4-(4-chlorobenzoyl)phenoxymethyl]piperidine hydrochloride

- AKOS015845920

- (4-chlorophenyl)-[4-(piperidin-4-ylmethoxy)phenyl]methanone;hydrochloride

- (4-Chlorophenyl)(4-(piperidin-4-ylmethoxy)phenyl)methanonehydrochloride

- (4-Chlorophenyl)4-(4-piperidinylmethoxy)phenyl-methanone Hydrochloride

-

- MDL: MFCD09879203

- インチ: InChI=1S/C19H20ClNO2.ClH/c20-17-5-1-15(2-6-17)19(22)16-3-7-18(8-4-16)23-13-14-9-11-21-12-10-14;/h1-8,14,21H,9-13H2;1H

- InChIKey: BYDKLOHVORWMIU-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)OCC3CCNCC3.Cl

計算された属性

- せいみつぶんしりょう: 365.0949343g/mol

- どういたいしつりょう: 365.0949343g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 368

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

(4-Chlorophenyl)4-(4-piperidinylmethoxy)phenyl-methanone Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C012410-50mg |

(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone Hydrochloride |

1185297-46-4 | 50mg |

$ 155.00 | 2022-06-06 | ||

| Chemenu | CM487885-1g |

(4-Chlorophenyl)(4-(piperidin-4-ylmethoxy)phenyl)methanone hydrochloride |

1185297-46-4 | 97% | 1g |

$242 | 2022-09-04 | |

| TRC | C012410-100mg |

(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone Hydrochloride |

1185297-46-4 | 100mg |

$ 260.00 | 2022-06-06 | ||

| Chemenu | CM487885-5g |

(4-Chlorophenyl)(4-(piperidin-4-ylmethoxy)phenyl)methanone hydrochloride |

1185297-46-4 | 97% | 5g |

$717 | 2022-09-04 |

(4-Chlorophenyl)4-(4-piperidinylmethoxy)phenyl-methanone Hydrochloride 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

1185297-46-4 ((4-Chlorophenyl)4-(4-piperidinylmethoxy)phenyl-methanone Hydrochloride) 関連製品

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量